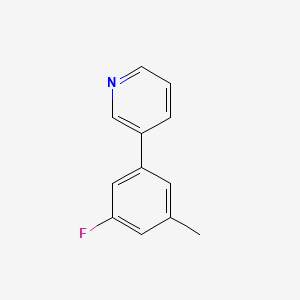

3-(3-Fluoro-5-methyl-phenyl)-pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

3-(3-fluoro-5-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10FN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h2-8H,1H3 |

InChI Key |

HOIZPSOTUHLRHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2=CN=CC=C2 |

Origin of Product |

United States |

Pyridine Precursor: 3 Halopyridine3 Bromopyridine or 3 Chloropyridine Are Common, Commercially Available Starting Materials for the Coupling Reaction. the Choice of Halide Can Influence Reaction Conditions, with Bromides Generally Being More Reactive Than Chlorides in Palladium Catalyzed Couplings.

Derivatization Strategies for the 3-(3-Fluoro-5-methyl-phenyl)-pyridine Scaffold

Once the core scaffold is synthesized, various derivatization strategies can be employed to modify its structure and properties. These modifications can be targeted at the pyridine (B92270) ring, the fluorinated phenyl ring, or involve the introduction of linkers.

Modification of the Pyridine Ring System

The pyridine ring, being electron-deficient, presents unique challenges and opportunities for functionalization. Direct C-H functionalization has emerged as a powerful tool to install new substituents without the need for pre-functionalized substrates. rsc.org

C2/C6-Functionalization: The positions ortho to the nitrogen (C2 and C6) are the most acidic and are often susceptible to deprotonation by strong bases followed by reaction with an electrophile. Alternatively, palladium-catalyzed C-H arylation, often directed by the pyridine nitrogen itself, can introduce new aryl or heteroaryl groups at these positions. nih.gov

C4-Functionalization: The C4 position can be functionalized through various methods, including radical reactions or transition-metal-catalyzed processes that are complementary to C2/C6-selective methods. nih.gov

C5-Functionalization: Modifying the C5 position, which is meta to the aryl substituent in the target compound, is more challenging. However, directing group strategies can enable C-H activation at this distal position. For instance, a removable directing group could be installed temporarily on the pyridine ring to guide a metal catalyst to the desired C-H bond. nih.gov

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the ring for both electrophilic and nucleophilic attack. It makes the C2 and C4 positions highly susceptible to nucleophiles and can facilitate electrophilic substitution at the C3 and C5 positions, providing a versatile handle for further modifications. amphoteros.com

Modification of the Fluorinated Phenyl Ring

The fluorinated phenyl ring can also be modified to introduce additional functional groups. The directing effects of the existing fluorine, methyl, and pyridyl substituents play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The pyridyl group is a meta-director. The positions ortho to the fluorine (C2 and C4) and ortho to the methyl group (C4 and C6) are activated. The interplay of these directing effects will determine the site of substitution. For example, nitration or halogenation would likely occur at the C4 or C6 positions of the phenyl ring.

Directed C-H Functionalization: Transition metal-catalyzed C-H functionalization can be directed by the ortho-fluorine atom. The C-H bond ortho to a fluorine atom is known to be reactive towards certain transition metal catalysts (e.g., Pd, Rh, Ir), enabling the introduction of various groups like boronic esters, aryl groups, or alkyl chains at the C2 position of the phenyl ring. acs.org

Introduction of Bridging and Linker Moieties

Instead of directly modifying the final biaryl scaffold, analogs containing bridging units are typically synthesized by coupling appropriately functionalized precursors. This approach allows for the incorporation of diverse linkers between the pyridyl and phenyl moieties.

Ether Linkages (-O-): Biaryl ethers can be synthesized via Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. This would involve reacting a halopyridine with a (3-fluoro-5-methyl)phenol or a 3-hydroxypyridine (B118123) with a halo-(3-fluoro-5-methyl)benzene in the presence of a copper or palladium catalyst. nih.gov

Difluoromethyleneoxy Linkages (-CF₂O-): The -CF₂O- bridge is a valuable bioisostere for an ether linkage, offering different electronic properties and metabolic stability. The synthesis of such compounds is challenging but can be achieved through multi-step sequences. One approach involves coupling a phenol (B47542) with a reagent that provides the CF₂ unit, followed by further functionalization and coupling to the second aromatic ring.

Table 3: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies of 3 3 Fluoro 5 Methyl Phenyl Pyridine Derivatives

Stereoelectronic Effects of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom into a molecular scaffold, as seen in 3-(3-Fluoro-5-methyl-phenyl)-pyridine, imparts unique stereoelectronic properties that can significantly influence biological activity and selectivity. researchgate.netnih.gov Fluorine's high electronegativity and small van der Waals radius (1.47 Å, slightly larger than hydrogen's 1.20 Å) allow it to act as a bioisostere of a hydrogen atom, yet it profoundly alters the electronic landscape of the molecule. nih.govresearchgate.net This modification can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

One of the key stereoelectronic contributions of fluorine is the "gauche effect," an atypical preference for a gauche conformation over an anti conformation in certain aliphatic chains. wikipedia.org This effect is attributed to stabilizing hyperconjugation interactions, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. wikipedia.orgnih.gov This interaction can enforce a specific molecular topology, which may be crucial for optimal binding to a biological target. rsc.orgd-nb.infonih.gov While the 3-fluoro substituent in the phenyl ring is not directly involved in a classic aliphatic gauche effect, the underlying principle of fluorine influencing conformation through hyperconjugative and electrostatic interactions remains relevant. nih.govd-nb.info

Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can alter a compound's ionization state at physiological pH and thereby affect its absorption, distribution, and receptor interaction. nih.gov The C-F bond is also stronger than a C-H bond, which can block metabolically vulnerable positions on the aromatic ring, leading to increased metabolic stability and a longer half-life. nih.govresearchgate.net The substitution of fluorine can also modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in receptor binding sites. researchgate.net These combined stereoelectronic effects make fluorine a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Influence of Methyl Group Position and Conformation on SAR

The position and conformation of the methyl group in this compound derivatives are critical determinants of their structure-activity relationship (SAR). In biaryl systems, such as the pyridyl-phenyl scaffold, ortho-substituents play a significant role in dictating the molecule's conformational preferences. nih.gov The methyl group at the 5-position of the phenyl ring is ortho to the pyridyl-phenyl linkage. This positioning introduces steric hindrance that strongly disfavors planar conformations of the two aromatic rings. nih.govnih.gov

Studies on various biaryl fragments have shown that steric repulsion is a dominant factor in their conformational preference. researchgate.net The interaction between the ortho-methyl group and the ortho-hydrogen on the pyridine (B92270) ring leads to a significant energetic penalty for planarity, forcing the molecule to adopt a twisted or non-planar ground state. nih.gov The energy difference between planar and perpendicular conformations can be estimated by considering the steric clashes; for instance, a hydrogen-methyl interaction can destabilize a planar conformation by approximately 7 kcal/mol. nih.gov

This sterically enforced conformation can have profound effects on biological activity. By restricting the rotational freedom around the pyridyl-phenyl bond, the methyl group helps to pre-organize the molecule into a specific three-dimensional shape. acs.org If this preferred conformation aligns well with the topology of the receptor's binding site, it can lead to enhanced binding affinity and potency. Conversely, if the enforced conformation is incompatible with the binding pocket, a significant loss of activity can be observed. The size of the substituent is also a factor; while methyl and ethyl groups may have similar steric effects, bulkier groups like isopropyl or tert-butyl would further increase the energy of planar conformations and impose greater conformational restriction. nih.gov Therefore, the strategic placement of the methyl group is a key element in modulating the conformational landscape and, consequently, the biological activity of these derivatives.

The following table summarizes the general effect of ortho-substituents on the conformational preference of biaryl systems.

| Ortho-Substituent Interaction | Effect on Planar Conformation | Favored Conformation | Relative Energy of Planar State |

| H --- H | Minor Steric Hindrance | Twisted | Low |

| H --- CH₃ | Significant Steric Hindrance | More Twisted | High |

| CH₃ --- CH₃ | Severe Steric Hindrance | Perpendicular | Very High |

Topological and Geometric Considerations of the Pyridyl-Phenyl Linkage in Modulating Activity

The conformational energy profile of biaryl systems is a delicate balance between resonance stabilization, which favors planarity, and steric effects, which often favor non-planar arrangements. nih.gov For unsubstituted biphenyl, the ground state is non-planar, but the energy barrier to rotation is small. However, the introduction of substituents, particularly at the ortho positions (like the methyl group in this case), significantly alters this landscape. nih.govnih.gov The steric clash between the ortho-substituents on the two rings makes the planar conformation energetically unfavorable, leading to a preferred twisted geometry. nih.gov

The specific dihedral angle adopted by the molecule can be crucial for receptor recognition. Many biological receptors have binding pockets with well-defined topographies. A ligand must adopt a complementary shape to achieve high-affinity binding. aps.org The non-planar nature of ortho-substituted biaryls like this compound means they present a distinct three-dimensional pharmacophore compared to flat, unsubstituted systems. This inherent twist can be exploited in drug design to achieve selectivity for a particular receptor subtype or to enhance potency by positioning key interacting groups in optimal orientations. mdpi.com The interplay of the electronic effects from the fluorine atom and the pyridine nitrogen with the steric demands of the methyl group ultimately defines the energetically preferred range of dihedral angles, which in turn modulates the compound's biological activity.

Conformational Analysis of Derivatives and its Correlation with Receptor Interactions

The biological activity of this compound derivatives is intrinsically linked to their conformational behavior and how the preferred conformations interact with receptor binding sites. Conformational analysis aims to identify the low-energy shapes a molecule can adopt and the energy barriers between them. For biaryl systems, the key conformational variable is the rotation around the single bond connecting the two aromatic rings. nih.govresearchgate.net

The presence of both a fluorine and a methyl group at the meta-positions of the phenyl ring (relative to the pyridine) means they are ortho to the biaryl linkage. This substitution pattern is known to create a significant barrier to rotation and to favor a non-planar or twisted conformation. nih.govnih.gov The fluorine atom, while small, can exert electrostatic repulsion with the lone pair electrons of the pyridine nitrogen, further disfavoring certain planar arrangements. nih.gov The bulkier methyl group provides a strong steric impediment to planarity. nih.gov This results in a molecule that is likely "locked" into a relatively narrow range of dihedral angles, effectively reducing its conformational flexibility.

This conformational restriction can be advantageous for receptor binding. A rigid or pre-organized ligand does not need to expend as much conformational energy to adopt the correct binding pose, which can lead to a more favorable free energy of binding. researchgate.net For example, if the receptor's binding pocket is shaped to accommodate a twisted biaryl structure, a conformationally constrained ligand like a derivative of this compound will bind more tightly than a flexible molecule that has to overcome a significant entropic penalty to adopt the same conformation. nih.govresearchgate.net Computational studies and techniques like X-ray crystallography can elucidate these preferred conformations and provide insights into how they align with the pharmacophore model of a given receptor, thus explaining the observed structure-activity relationships. nih.gov

Analysis of Substituent Effects on Intermolecular Interactions and Crystal Packing

The substituents on the phenyl and pyridine rings not only influence the intramolecular conformation but also govern the intermolecular interactions that dictate the crystal packing of these compounds in the solid state. A study on 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine, a molecule containing the same substituted phenyl group, provides direct insight into these effects. mdpi.com

In this terpyridine derivative, the presence of the 3-fluoro-5-methylphenyl substituent was found to be instrumental in changing the crystal packing motif. While the unsubstituted parent compound assembles in a herringbone pattern with no π-stacking, the introduction of the 3-fluoro-5-methylphenyl group leads to a layer-like packing. mdpi.com This change is driven by the formation of face-to-face π-stacking interactions between pairs of the 3-fluoro-5-methylphenyl rings. mdpi.com This demonstrates that the electronic modifications induced by the fluorine and methyl groups can make π-stacking interactions more favorable.

The table below summarizes the observed packing motifs in related terpyridine structures.

| Compound | Substituent on 4'-Phenyl Ring | Dominant Packing Motif | π-Stacking Interaction |

| 1 | Unsubstituted | Herringbone | Absent |

| 3 | 3-Fluoro-5-methyl | Layer-like | Present (between phenyl rings) |

| 5 | 3,5-Bis(trifluoromethyl) | Layer-like | Present (between pyridine rings) |

Biological Target Engagement and Mechanistic Investigations of 3 3 Fluoro 5 Methyl Phenyl Pyridine Analogs

Identification and Characterization of Biological Targets

The biological targets of 3-(3-Fluoro-5-methyl-phenyl)-pyridine analogs are varied, encompassing both receptors and enzymes. The specific interactions with these targets are highly dependent on the structural features of each derivative.

Receptor Antagonism and Agonism Studies (e.g., mGlu5 receptor)

A significant area of investigation for pyridine-containing compounds has been their modulation of metabotropic glutamate (B1630785) receptors, particularly the mGlu5 subtype. These receptors are potential drug targets for a variety of psychiatric disorders. nih.govacs.org Analogs of this compound have been developed as potent and selective negative allosteric modulators (NAMs) of the mGlu5 receptor. acs.orgnih.gov

Structure-activity relationship (SAR) studies on related compounds, such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, led to the discovery of highly potent, brain-penetrant mGlu5 receptor antagonists. nih.gov For instance, the synthesis of a series of four-ring tetrazoles resulted in the identification of 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, a potent antagonist for this receptor. nih.gov Negative allosteric modulators like 6-methyl-2-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) have shown antidepressant potential in preclinical models, an effect that is absent in mice lacking the mGlu5 receptor, confirming the target engagement. nih.gov The optimization of a screening hit led to the development of basimglurant (B1667758) (2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine), a potent and selective mGlu5 NAM with a favorable preclinical safety profile. acs.org

Conversely, other compounds act as agonists. (RS)-3,5-DHPG is a selective agonist for group I metabotropic glutamate receptors, which includes both mGlu1 and mGlu5 subtypes.

| Compound Name | Target Receptor | Activity |

|---|---|---|

| 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine | mGlu5 | Antagonist nih.gov |

| Basimglurant | mGlu5 | Negative Allosteric Modulator (NAM) acs.org |

| 6-methyl-2-(phenylethynyl)-pyridine (MPEP) | mGlu5 | Negative Allosteric Modulator (NAM) nih.gov |

| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) | mGlu5 | Negative Allosteric Modulator (NAM) nih.gov |

| (RS)-3,5-DHPG | mGlu1 and mGlu5 | Agonist |

Enzyme Inhibition and Activation Profiling

Derivatives containing the fluoro-substituted phenyl-pyridine scaffold have demonstrated significant activity as enzyme inhibitors. Research has identified potent inhibitory effects against various kinases, which are crucial enzymes in cellular signaling pathways often implicated in cancer. acs.orgnih.gov

A series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govbohrium.commdpi.comtriazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated for their inhibitory activity against TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. nih.gov Specifically, compounds with a 5-fluoro-substitution on the pyridine (B92270) ring showed potent inhibition of ALK5, with IC50 values in the low nanomolar range (7.68–13.70 nM). nih.gov Another study identified 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation. acs.org This compound showed potent inhibition of BRAF V600E (IC50 = 1 nM) and CRAF (IC50 = 3.1 nM) in biochemical assays. acs.org

Beyond kinases, other enzymes are also targeted. Certain pyrimidine (B1678525) and pyridine derivatives have been evaluated as multitarget cholinesterase inhibitors, showing inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Additionally, (3,5-dichlorophenyl)pyridine-derived compounds have been identified as potent inhibitors of furin, a proprotein convertase. scienceopen.com The inclusion of fluorine in these molecules can enhance their inhibitory properties, as the strong C-F bond increases stability against enzymatic degradation and the atom's high electronegativity can influence binding interactions. nih.govresearchgate.net

| Compound Series/Name | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 5-(5-fluoro-substituted-6-methylpyridin-2-yl)imidazoles | ALK5 nih.gov | 7.68–13.70 nM nih.gov |

| LY3009120 | BRAF V600E acs.org | 1 nM acs.org |

| LY3009120 | CRAF acs.org | 3.1 nM acs.org |

| (3,5-dichlorophenyl)pyridine derivatives | Furin scienceopen.com | Potent inhibition reported scienceopen.com |

| Pyridine diamine derivatives | Cholinesterases (AChE, BChE) nih.gov | Variable inhibition reported nih.gov |

Elucidation of Cellular and Biochemical Mechanisms of Action

Investigations into the mechanisms of action for these compounds reveal complex cellular and biochemical processes. A pyridine analog of the antitumor drug dacarbazine (B1669748) was found to induce the formation of reactive oxygen species (ROS) in isolated rat hepatocytes. nih.gov This oxidative stress was linked to a decrease in the mitochondrial membrane potential and rupture of the lysosomal membrane, ultimately leading to cytotoxicity. nih.gov This cytotoxic effect could be prevented by the application of ROS scavengers, antioxidants, and mitochondrial permeability transition pore (MPT) blockers, confirming the central role of oxidative stress and mitochondrial dysfunction in its mechanism. nih.gov

Exploration of Specific Biological Activities in Related Derivatives (e.g., antimicrobial, anticancer, nematicidal)

The versatility of the pyridine scaffold has led to the development of derivatives with a wide array of specific biological activities.

Antimicrobial Activity: Numerous novel pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govbohrium.comnih.gov Some compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable or even superior to control drugs like gatifloxacin. nih.govmdpi.com For example, a 4-F substituted pyridine derivative showed an MIC of 0.5 μg/mL against certain bacteria, twice the activity of the control. nih.gov Other analogs have demonstrated significant antifungal activity, with potencies equivalent to fluconazole. nih.gov Ruthenium(II) complexes incorporating pyridine derivatives have also shown promising antimicrobial effects. tandfonline.com

Anticancer Activity: The antiproliferative potential of fluoro-substituted pyridine derivatives is a major area of research. nih.govalliedacademies.orgacgpubs.org These compounds have shown potent cytotoxic activities against a wide range of human cancer cell lines, including those of the breast, prostate, and melanoma. nih.govalliedacademies.orgnih.gov The anticancer mechanism can involve the inhibition of key enzymes like kinases, as previously mentioned, or histone deacetylases. alliedacademies.orgekb.eg For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound in the NCI-60 screening program. nih.gov

Nematicidal Activity: Pyridine-linked compounds have been designed and synthesized as potent agents against plant-parasitic nematodes. globethesis.comacs.orgresearchgate.net A series of pyridine-linked pyrazolecarboxamides demonstrated a 90% lethality rate against root-knot nematodes at a concentration of 40 ppm. globethesis.com Similarly, pyrano[3,2-c]pyridone derivatives showed excellent nematicidal activity against Meloidogyne incognita, with some compounds exhibiting LC50 values comparable to the commercial nematicide carbofuran. acs.org Certain pyridine-connected piperidine (B6355638) and 2H-thiopyran derivatives have also been found to be effective against the root-knot nematode Meloidogyne javanica. researchgate.net

Molecular Basis of Ligand-Target Recognition and Functional Modulation

The interaction between pyridine-based ligands and their biological targets is governed by specific molecular recognition principles. The pyridine ring itself acts as a weak pi-acceptor ligand and a Lewis base, enabling it to coordinate with metal ions and form hydrogen bonds, which are crucial for binding to protein active sites. wikipedia.org

Structural and biochemical studies of (3,5-dichlorophenyl)pyridine-derived furin inhibitors have revealed a sophisticated "induced-fit" binding mechanism. scienceopen.com X-ray crystallography showed that these inhibitors cause a significant conformational change in the enzyme's active site. This rearrangement exposes a previously buried tryptophan residue, creating a new hydrophobic binding pocket where the 3,5-dichlorophenyl group of the inhibitor docks. scienceopen.com This induced fit is consistent with the observed slow off-rate binding kinetics and strong structural stabilization of the enzyme upon ligand binding. scienceopen.com

In another context, pyridine bis-quinazoline derivatives have been designed as selective stabilizers of G-quadruplex DNA structures. nih.gov Biophysical assays, including FRET analysis and NMR spectroscopy, were used to characterize these interactions, providing insights into their binding modes and their potential to modulate biological processes through DNA structure stabilization. nih.gov The functionalization of the central pyridine fragment with different side chains significantly influences the G4 stabilization ability, highlighting the importance of specific substitutions for potent and selective ligand-target recognition. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict various chemical attributes.

For 3-(3-Fluoro-5-methyl-phenyl)-pyridine, DFT calculations at a level like B3LYP/6-311G+(d,p) would be employed to optimize its three-dimensional geometry and compute key electronic and reactivity descriptors. ias.ac.inworldscientific.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a larger gap suggests higher stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of intermolecular interactions. Spectroscopic properties, such as IR and NMR spectra, can also be simulated to aid in the structural characterization of the compound. nih.gov

Illustrative Example: Calculated Quantum Chemical Properties The following table represents typical data that would be generated from a DFT study of this compound.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electron; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity; a larger gap implies greater stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, revealing how this compound flexes, rotates, and interacts with its environment. nih.gov

A key aspect for a biaryl system like this is the conformational landscape, particularly the torsion angle between the phenyl and pyridine (B92270) rings. MD simulations can map the energy associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This flexibility is critical for how the molecule fits into a protein's binding site.

Illustrative Example: Conformational Analysis from MD Simulation This table shows potential results from an MD simulation analyzing the rotational dynamics between the two rings.

| Parameter | Hypothetical Result | Implication |

| Most Stable Dihedral Angle | 35° | The lowest energy conformation, indicating a non-planar structure. |

| Rotational Energy Barrier | 4.5 kcal/mol | The energy required to rotate from one stable conformation to another; indicates conformational rigidity. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule accessible to solvent, influencing solubility. |

| Radial Distribution Function g(r) with Water | Peak at 3.1 Å (Pyridine N) | Shows the probability of finding water molecules at a certain distance, indicating strong hydration around the nitrogen atom. |

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, saving time and resources in the lab. The synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura reaction. kaznu.kzmdpi.com Predicting the regioselectivity—which position on a multifunctional precursor will react—is crucial for an efficient synthesis.

DFT calculations can be used to model the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org By calculating the activation energies for the reaction occurring at different sites on a precursor (e.g., a dihalopyridine), chemists can predict the major product. For instance, in the coupling of a boronic acid with a dihalopyridine, DFT can determine whether the C-X bond at position 2 or position 4 is more likely to undergo oxidative addition, which is often the rate-limiting and selectivity-determining step. kaznu.kzresearchgate.net These predictions are often based on a combination of steric and electronic factors that are accurately captured by the calculations. semanticscholar.org

Illustrative Example: Predicted Activation Energies for a Suzuki Coupling Step This table illustrates how computational chemistry could predict the outcome of reacting a hypothetical precursor, 3-chloro-5-fluoropyridine, with (3-fluoro-5-methyl-phenyl)boronic acid.

| Reaction Site (C-Cl bond) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Position 3 | 25.8 | Higher energy barrier, less favored pathway. |

| Position 5 | 22.1 | Lower energy barrier, favored pathway, major product. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model cannot be built for a single compound like this compound alone; it requires a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov

To develop a model, molecular descriptors (numerical representations of chemical information) are calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). worldscientific.com Statistical methods are then used to create an equation that correlates these descriptors with activity. elsevierpure.com

Once a robust QSAR model is validated, it can be used to predict the biological activity of new, unsynthesized compounds, such as other derivatives of this compound. This allows for the prioritization of synthetic targets, focusing on molecules predicted to have the highest potency. nih.gov

Illustrative Example: A Hypothetical QSAR Model The table below shows a small, hypothetical dataset that could be used to build a QSAR model for a series of related compounds.

| Compound | LogP | Polar Surface Area (Ų) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| Analog 1 | 3.1 | 12.5 | 6.8 | 6.7 |

| Analog 2 | 3.5 | 12.5 | 7.2 | 7.3 |

| This compound | 3.3 | 12.9 | (Unknown) | 7.0 |

| Analog 3 | 2.9 | 25.0 | 6.1 | 6.2 |

Molecular Docking and Binding Energy Calculations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking could be used to predict its binding mode within the active site of a specific protein target, such as a kinase or another enzyme. mdpi.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The output is a predicted binding energy (or score) and a detailed view of the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. semanticscholar.orgnih.gov

Following docking, more computationally intensive methods like MM-PBSA/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be applied to trajectories from MD simulations to calculate the binding free energy more accurately. nih.govmdpi.com These calculations provide a more refined estimate of binding affinity by accounting for solvent effects and molecular flexibility.

Illustrative Example: Molecular Docking Results This table shows hypothetical results from docking this compound into the active site of a protein kinase.

| Parameter | Result | Significance |

| Binding Energy | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. |

| Predicted Inhibition Constant (Ki) | 250 nM | An estimate of the concentration needed to inhibit the protein. |

| Key Hydrogen Bonds | Pyridine N ↔︎ Gln92 | A critical interaction anchoring the ligand in the binding site. |

| Key Hydrophobic Interactions | Phenyl ring ↔︎ Leu25, Val33 | Interactions that contribute significantly to binding affinity. |

| Key Halogen Bond | Fluorine atom ↔︎ Thr199 | A specific interaction involving the fluorine substituent that can enhance binding. |

Applications of the 3 3 Fluoro 5 Methyl Phenyl Pyridine Scaffold in Chemical Biology and Medicinal Chemistry Research

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. While specific probes based directly on the 3-(3-fluoro-5-methyl-phenyl)-pyridine scaffold are not extensively documented in publicly available research, its structural components are highly relevant to probe development. The strategic placement of a fluorine atom provides a powerful tool for ¹⁹F NMR spectroscopy, a technique used to monitor molecular interactions and conformational changes without the background noise typical of ¹H NMR. The fluorine atom can serve as a sensitive reporter on the local environment within a biological system.

Furthermore, derivatives of this scaffold can be functionalized to incorporate reporter tags, reactive groups for covalent labeling, or photo-cross-linking moieties. For instance, sulfonyl fluorides have been developed as chemical probes to covalently engage residues in proteins like cereblon, aiding in the discovery of new modulators. rsc.orgrsc.org The this compound core could be similarly derivatized to create targeted covalent probes for other enzymes or receptors, leveraging its specific binding orientation to deliver a reactive group to a desired location.

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery Research

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, patentable core structures with improved pharmacological profiles while retaining the key binding interactions of an original lead compound. nih.gov The this compound motif is itself an outcome of such strategies, often arising from efforts to optimize the properties of simpler phenyl- or pyridine-based molecules.

One of the most common applications of scaffold hopping is to address metabolic liabilities. rsc.org Aromatic rings, particularly electron-rich phenyl groups, are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a more electron-deficient pyridine (B92270) ring is a classic tactic to enhance metabolic stability. nih.gov The nitrogen atom in the pyridine ring lowers the energy of the highest occupied molecular orbital (HOMO), making the ring less prone to oxidation. nih.gov

Furthermore, the introduction of a fluorine atom onto the phenyl ring serves as a "metabolic blocker." It can prevent oxidation at the site of fluorination and can influence the metabolism of adjacent positions. mdpi.com This strategy, combined with the substitution of a phenyl with a pyridyl ring, represents a powerful approach in lead optimization to improve pharmacokinetic properties. dundee.ac.uk

Table 1: Scaffold Hopping and Lead Optimization Strategies

| Strategy | Rationale | Potential Outcome for a Scaffold like this compound |

|---|---|---|

| Phenyl to Pyridine Hop | Increase metabolic stability by introducing an electron-deficient ring. Modify solubility and hydrogen bonding potential. | Enhanced resistance to oxidative metabolism; improved pharmacokinetic profile. |

| Fluorine Substitution | Block sites of metabolism. Modulate pKa, lipophilicity, and binding affinity. | Increased metabolic half-life; fine-tuning of target engagement. |

| Methyl Group Addition | Probe steric tolerance in binding pockets. Improve lipophilicity and binding interactions through van der Waals forces. | Enhanced potency and selectivity for the target protein. |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Core Motif

The this compound core serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. mdpi.com The biaryl linkage is typically constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples a pyridine boronic acid (or ester) with a substituted phenyl halide, or vice versa.

Once the core scaffold is assembled, both the pyridine and phenyl rings can be further functionalized. The pyridine nitrogen can be alkylated or oxidized, and the ring itself can undergo substitution reactions. nih.gov This allows for the annulation of new rings to create fused systems with diverse pharmacological activities. For example, pyridine scaffolds are used to construct pyrazolo[3,4-b]pyridines, which have shown potential in various therapeutic areas. nih.gov Similarly, the core motif can be used to synthesize novel pyrano-pyridine and pyrazolo-pyridine hybrids, which have demonstrated significant cytotoxic activities against cancer cell lines. nih.govresearchgate.net The development of such multi-ring systems is a key strategy for exploring new chemical space and identifying compounds with novel mechanisms of action. lboro.ac.uk

Role in the Discovery and Development of Agrochemical and Pharmaceutical Research Candidates

The incorporation of fluorinated pyridine moieties is a prominent and successful strategy in the development of modern agrochemicals and pharmaceuticals. nih.govjst.go.jpresearchgate.net The unique physicochemical properties imparted by the fluorine atom and the pyridine ring often lead to compounds with enhanced biological activity, favorable metabolic profiles, and improved systemic transport in plants. nih.govresearchgate.net

In agrochemical research, trifluoromethylpyridine (TFMP) derivatives, which are structurally analogous to the fluorinated phenyl-pyridine scaffold, are key components in numerous commercial pesticides, including insecticides, herbicides, and fungicides. researchgate.netjst.go.jp The replacement of a phenyl group with a pyridine ring in early research candidates has been shown to switch activity from weakly fungicidal to potently insecticidal. nih.gov Recently, novel trifluoromethyl pyridine piperazine (B1678402) derivatives have been designed as plant activators that can induce systemic acquired resistance against viruses like tobacco mosaic virus (TMV). frontiersin.org

In the pharmaceutical sector, the pyridine ring is a ubiquitous scaffold found in a vast number of approved drugs. nih.gov The introduction of fluorine is a common tactic to improve a drug candidate's metabolic stability and binding affinity. mdpi.com For instance, 3-fluoro-5-methylpyridine (B1302949) is recognized as a valuable intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The combination of these structural features in the this compound scaffold makes it a highly attractive starting point for the design of new therapeutic agents across a wide range of diseases.

Table 2: Examples of Bioactive Compound Classes Containing Fluorinated Pyridine Motifs

| Compound Class | Application Area | Role of Fluorinated Pyridine Scaffold |

|---|---|---|

| Sulfoximines (e.g., Sulfoxaflor) | Agrochemical (Insecticide) | The 6-(trifluoromethyl)pyridine moiety was found to be optimal for insecticidal activity against sap-feeding pests. nih.gov |

| Pyridine Piperazine Derivatives | Agrochemical (Plant Activator) | Used as a core to develop compounds that induce systemic resistance to plant viruses. frontiersin.org |

| Pyridone Derivatives | Pharmaceutical | Fluorinated pyridin-4-one derivatives have been synthesized as part of the discovery process for kinase inhibitors. mdpi.com |

| Biaryl Pyridines | Pharmaceutical (Anticancer) | Pyridine-based hybrids have shown potent tubulin polymerization inhibitory effects and activity against breast cancer. nih.govrsc.org |

Future Directions and Emerging Research Avenues for 3 3 Fluoro 5 Methyl Phenyl Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of biaryl compounds, including 3-(3-Fluoro-5-methyl-phenyl)-pyridine, has traditionally relied on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. While effective, these methods often involve precious metal catalysts, harsh conditions, and generate significant waste. The future of synthesizing this and related compounds lies in the development of greener, more efficient, and sustainable methodologies.

Key areas of exploration include:

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The development of recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd), has enabled efficient Suzuki-Miyaura couplings in aqueous media. chemistryviews.orgnih.gov These protocols offer high yields, broad substrate scope, and the ability to recycle the catalyst for multiple runs, significantly reducing waste and cost. chemistryviews.orgnih.gov

Metal-Free Couplings: A particularly innovative approach seeks to eliminate the need for heavy metal catalysts altogether. One such method, termed "photosplicing," uses UV light to induce a traceless cleavage of a sulfur-linker, resulting in a biaryl coupling. nih.gov This process, often performed in a microfluidic device for precise control, generates only gaseous by-products, presenting a highly attractive, environmentally benign alternative. nih.gov

C-H Activation Strategies: Direct C-H activation is a powerful strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. Palladium-catalyzed C-H arylation, for instance, can be used to directly couple arylpyridines with various partners. researchgate.netrsc.orgresearchgate.net This approach simplifies synthetic sequences and reduces the number of steps required to access complex molecules. researchgate.net

Alternative Coupling Partners and Energy Sources: Research into replacing traditional boronic acids with more stable or easily prepared alternatives, such as pyridine (B92270) sulfinates, has shown great promise for overcoming challenges associated with pyridine-2-boronates. nih.gov Additionally, the use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to more sustainable processes. chemrxiv.org

| Methodology | Key Features | Advantages |

| Aqueous Suzuki-Miyaura Coupling | Uses water as a solvent; employs recyclable nanocatalysts (e.g., LaPO₄·Pd). chemistryviews.orgnih.gov | Environmentally friendly, catalyst is reusable, high yields, suitable for gram-scale synthesis. chemistryviews.org |

| Metal-Free Photosplicing | UV-light induced coupling via a traceless sulfur linker; often uses microfluidics. nih.gov | Avoids heavy metal waste, clean reaction with gaseous by-products, high chemo- and regioselectivity. nih.gov |

| Direct C-H Arylation | Palladium-catalyzed direct coupling of C-H bonds, avoiding pre-functionalization. rsc.orgresearchgate.net | High atom economy, shorter synthetic routes, regioselective functionalization. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate decarboxylative coupling and other reactions. chemrxiv.org | Reduced reaction times, improved yields, endorsed by industry for sustainable synthesis. chemrxiv.org |

| Alternative Coupling Partners | Use of pyridine sulfinates in place of less stable pyridine boronic acids in Pd-catalyzed couplings. nih.gov | Unrivaled scope and utility, overcomes instability and low efficiency of pyridine-2-boronates. nih.gov |

Identification of Untapped Biological Targets and Disease Areas for Therapeutic Exploration

The pyridine scaffold is a cornerstone of medicinal chemistry, found in over 7000 existing drug molecules. researchgate.net Derivatives of phenyl-pyridine and related structures have demonstrated a vast range of biological activities, suggesting that this compound could be a valuable template for discovering novel therapeutics. rsc.orgnih.gov Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications.

Potential areas for exploration include:

Antibacterial and Antifungal Agents: Pyridine derivatives have shown significant potential as antimicrobial agents. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibit potent activity against Gram-positive bacteria, including resistant strains. nih.gov Thiazolo[4,5-b]pyridines have also been identified as promising antimicrobial agents. semanticscholar.org Screening this compound derivatives could lead to new antibiotics to combat the growing threat of multidrug resistance.

Antiviral Activity: The pyridyl-phenyl motif is present in compounds with antiviral properties. researchgate.net Trifluoromethyl pyridine piperazine (B1678402) derivatives, for instance, have shown excellent activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov This suggests a potential avenue for developing both agricultural and human antiviral agents.

Oncology: Kinase inhibitors are a major class of cancer therapeutics, and many feature pyridine-based scaffolds. researchgate.net Derivatives have been designed as selective inhibitors of specific kinases, such as FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The this compound core could serve as a foundation for developing novel kinase inhibitors or other anticancer agents. rsc.orgnih.gov

Neurodegenerative and Cognitive Disorders: Phenyl-pyridine structures have been investigated for their effects on the central nervous system. A series of 3-(aryloxy)pyridines was found to enhance memory retention in preclinical models, indicating potential for treating cognitive disorders. nih.gov Additionally, pyrazoline compounds containing phenyl and other heterocyclic rings have been explored as therapeutic targets for neurodegenerative diseases. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of various pyridine derivatives are well-documented, making this another promising area for investigation. rsc.org

| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Example Biological Targets |

| Infectious Diseases | Pyridine derivatives show broad-spectrum antibacterial, antifungal, and antiviral activity. rsc.orgnih.govnih.gov | Bacterial cell wall synthesis, viral replication enzymes, fungal cell membranes. |

| Oncology | Phenyl-pyridine structures are common in kinase inhibitors and other anticancer agents. researchgate.netnih.gov | Receptor Tyrosine Kinases (e.g., FLT3, VEGFR2), Tubulin. nih.govnih.gov |

| Neuroscience | 3-Arylpyridine analogs have shown activity in models of cognitive and neurodegenerative disorders. nih.govnih.gov | Acetylcholinesterase (AChE), Metabotropic Glutamate (B1630785) Receptors (mGluR5). nih.govacs.org |

| Inflammatory Disorders | Various substituted pyridines have demonstrated anti-inflammatory properties. rsc.org | Cyclooxygenase (COX) enzymes, cytokines. |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Future applications in this area include:

Reaction Optimization: ML algorithms can be trained on existing experimental data to predict the optimal conditions for chemical reactions. rsc.org For Suzuki-Miyaura coupling, a key reaction for synthesizing the target compound, ML models have successfully identified the best catalysts, solvents, and temperatures to maximize yield across a wide range of substrates. chemistryviews.orgmdpi.com This approach can significantly reduce the time and resources spent on empirical reaction optimization. chemrxiv.org

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in large chemical databases to design entirely new molecules with desired properties. nih.govxjtlu.edu.cn These models could be used to explore the chemical space around the this compound core, generating novel structures predicted to have high affinity for a specific biological target.

Predictive Modeling: AI can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity and physicochemical properties (e.g., solubility, metabolic stability) of new compounds before they are synthesized. slideshare.net This allows researchers to prioritize the synthesis of the most promising candidates, improving the efficiency of the lead optimization process. emanresearch.org

Scaffold Hopping and Lead Generation: AI-based methods can suggest novel chemical motifs or scaffolds for lead generation. springernature.com By analyzing the shape and pharmacophoric features of a known active compound, AI can propose structurally distinct molecules, like new derivatives of this compound, that are likely to retain biological activity but possess different properties, potentially overcoming issues like poor pharmacokinetics or patentability.

Expansion into New Chemical Space through Diversification of the Pyridyl-Phenyl Core

While the this compound core is a valuable starting point, future research should aim to expand beyond this central scaffold to explore new, untapped regions of chemical space. This diversification can lead to compounds with improved potency, selectivity, and drug-like properties.

Strategies for diversification include:

Bioisosteric Replacement: In medicinal chemistry, a common strategy is to replace a functional group with another that has similar physical or chemical properties (a bioisostere) to modulate the molecule's characteristics. The phenyl ring could be replaced with nonclassical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane (BCP) to improve metabolic stability or solubility. researchgate.netacs.orgnih.gov Similarly, the pyridine ring could be swapped for other heterocycles like pyrazine (B50134) or pyridazine (B1198779) to alter properties such as lipophilicity and hydrogen bonding capacity. cambridgemedchemconsulting.com

Synthesis of Fused Systems: The pyridyl-phenyl core can serve as a precursor for the synthesis of more complex, rigid, and structurally diverse fused heterocyclic systems. For example, the pyridine ring can be annulated to form thienopyridines, pyrazolopyridines, or other polycyclic structures. rsc.org These new scaffolds can present different vectors for substitution, allowing for a more three-dimensional exploration of chemical space and potentially leading to novel interactions with biological targets.

Reaction with Versatile Precursors: Using the core structure as a building block in reactions with other versatile precursors can lead to novel heterocyclic hybrids. For instance, pyrylium (B1242799) salts can react with a wide range of nucleophiles to create new pyridine or pyridinium (B92312) compounds. researchgate.net Similarly, chalcones derived from the core scaffold can be used to synthesize five- and six-membered nitrogen heterocycles like pyrazoles and isoxazoles. nih.gov

| Diversification Strategy | Description | Potential Outcomes |

| Bioisosteric Replacement | Replacing the phenyl or pyridine ring with motifs of similar size and shape (e.g., cubane, BCP, pyrazine). acs.orgcambridgemedchemconsulting.comchemrxiv.org | Improved metabolic stability, enhanced solubility, altered lipophilicity, novel intellectual property. nih.gov |

| Fused Ring Synthesis | Using the core as a template to build additional fused rings, creating polycyclic systems (e.g., thienopyridines). rsc.org | Increased structural rigidity, novel 3D shapes, access to new biological targets. |

| Derivatization into New Heterocycles | Employing the core in multicomponent reactions or as a precursor to synthesize different heterocyclic systems (e.g., pyrazoles, isoxazoles). nih.govresearchgate.net | Rapid generation of compound libraries, exploration of diverse pharmacophores. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.